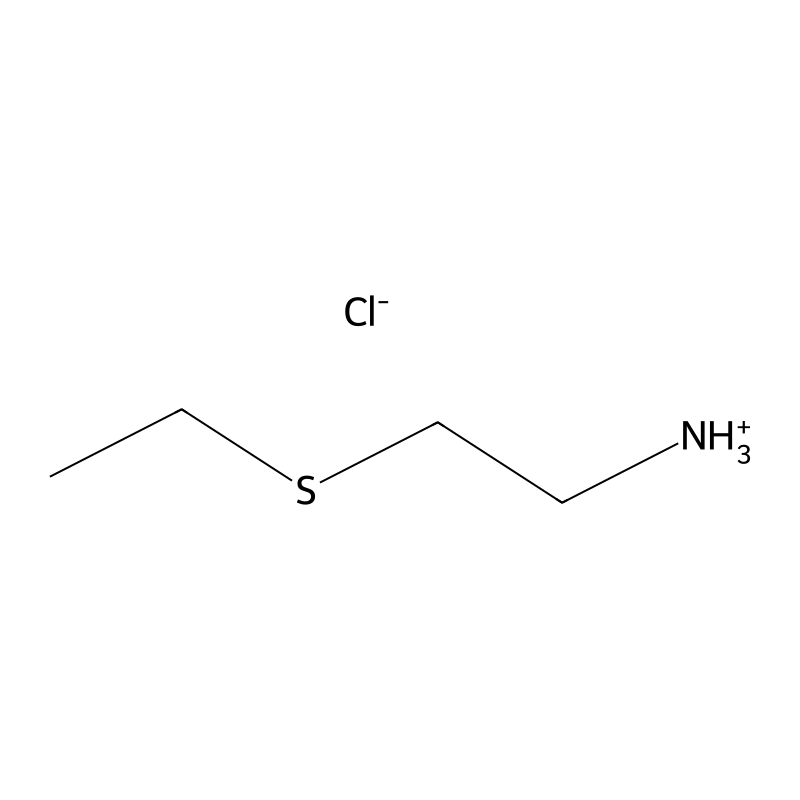

2-(Ethylthio)ethylamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Organic Molecules:

- N-functionalized bis(phosphino)amine ligands: Researchers utilized 2-(ethylthio)ethylamine hydrochloride in the preparation of these ligands, which possess potential applications in catalysis. The study highlights the compound's role as a starting material for the synthesis of these complex molecules. Source: Sigma-Aldrich product page, "2-(Ethylthio)ethylamine 98 54303-30-9":

Precursor for Other Chemical Compounds:

2-(Ethylthio)ethylamine hydrochloride is an organic compound with the molecular formula C4H12ClNS and a molecular weight of 141.66 g/mol. It appears as a white to off-white crystalline solid, soluble in water and various organic solvents. This compound is primarily recognized for its role in organic synthesis and as a reagent in

- Potential for irritation: Amines and thiols can be irritating to the skin, eyes, and respiratory system. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling.

- Potential for flammability: While specific data is unavailable, some amines and thiols can be flammable. Exercise caution when working with the compound near heat or open flames.

- Nucleophilic Substitution: The amine group can act as a nucleophile, participating in substitution reactions with electrophiles.

- Acylation Reactions: The amine can be acylated to form amides, which are important intermediates in the synthesis of pharmaceuticals.

- Formation of Sulfonamides: The ethylthio group can react with sulfonyl chlorides to form sulfonamides, which have significant biological activity.

These reactions highlight the compound's utility in synthesizing more complex molecules for research and development .

Research indicates that 2-(Ethylthio)ethylamine hydrochloride possesses biological activities that may include:

- Antimicrobial Properties: Some studies suggest potential antimicrobial effects, making it a candidate for further investigation in drug development.

- Cytotoxicity: Preliminary data indicate that this compound may exhibit cytotoxic effects against certain cancer cell lines, although more extensive studies are required to establish its efficacy and mechanism of action .

The biological activity of 2-(Ethylthio)ethylamine hydrochloride is an area of ongoing research, particularly in the context of developing new therapeutic agents.

Several methods can be employed to synthesize 2-(Ethylthio)ethylamine hydrochloride:

- Alkylation of Ethylthiol: Ethylthiol can be reacted with ethylene diamine under suitable conditions to yield 2-(Ethylthio)ethylamine, which is then converted to its hydrochloride salt by treatment with hydrochloric acid.

- Reductive Amination: Another method involves the reductive amination of appropriate carbonyl compounds with ethylthiol and ammonia or an amine under reducing conditions.

- Direct Reaction with Hydrochloric Acid: The free base form of 2-(Ethylthio)ethylamine can be treated directly with hydrochloric acid to form the hydrochloride salt .

These methods provide flexibility depending on the availability of starting materials and desired purity levels.

2-(Ethylthio)ethylamine hydrochloride finds applications in various fields:

- Pharmaceutical Development: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological or infectious diseases.

- Chemical Research: Used as a reagent in organic synthesis, aiding researchers in developing new compounds with potential therapeutic effects.

- Analytical Chemistry: It may also be utilized in analytical applications, including spectroscopy and chromatography, to study reaction mechanisms or compound interactions .

Interaction studies involving 2-(Ethylthio)ethylamine hydrochloride focus on its reactivity with various biological targets:

- Enzyme Inhibition: Research has indicated potential interactions with enzymes involved in metabolic pathways, suggesting a role as an inhibitor or modulator.

- Receptor Binding: Studies are underway to explore its binding affinity to specific receptors that could lead to therapeutic applications.

These interaction studies are crucial for understanding the compound's mechanism of action and potential therapeutic uses .

Several compounds share structural similarities with 2-(Ethylthio)ethylamine hydrochloride. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-(Methylthio)ethylamine | C4H11NS | Contains a methylthio group instead of ethyl |

| Ethanolamine | C2H7NO | Lacks sulfur; simpler structure |

| 3-(Ethylthio)propylamine | C5H13NS | Longer carbon chain; potential for different reactivity |

| N,N-Diethyl-2-aminoethanethiol | C6H15N | Contains two ethyl groups; altered properties |

The uniqueness of 2-(Ethylthio)ethylamine hydrochloride lies in its specific combination of ethylthio and amine functionalities, which enhances its reactivity and potential applications compared to other similar compounds. This combination allows for diverse synthetic pathways and biological interactions not readily available in simpler or differently substituted analogs .

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant